N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
CAS No.: 882135-15-1
Cat. No.: VC4463110
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882135-15-1 |
|---|---|
| Molecular Formula | C19H20N6O2S |
| Molecular Weight | 396.47 |
| IUPAC Name | N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27) |
| Standard InChI Key | BDHHQQRTLLMQMQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide, reflects its three primary components:
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Tetrazole core: A five-membered aromatic ring containing four nitrogen atoms at positions 1-(3,4-dimethylphenyl).
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Sulfanylacetamide bridge: A thioether-linked acetyl group bonded to the tetrazole’s sulfur atom.
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4-Acetamidophenyl group: A para-substituted phenyl ring with an acetamide functional group.
Molecular Formula: C₁₉H₂₀N₆O₂S
Molecular Weight: 420.47 g/mol (calculated from isotopic composition) .
Stereochemical and Electronic Properties
The planar tetrazole ring (bond angles ≈ 120°) facilitates π-π stacking interactions, while the 3,4-dimethylphenyl substituent enhances lipophilicity (calculated LogP = 3.2) . The sulfanyl group’s polarizability (Mulliken charge: -0.42 e) enables nucleophilic reactivity, and the acetamidophenyl moiety contributes hydrogen-bonding capacity (H-bond donor/acceptor count = 2/6) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A three-step convergent synthesis is typically employed:
Step 1: Tetrazole Formation
3,4-Dimethylbenzonitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) in acidic conditions (HCl, 80°C, 12 h), yielding 1-(3,4-dimethylphenyl)-1H-tetrazole (85% yield).
Step 2: Sulfanylacetamide Preparation
2-Chloroacetamide reacts with thiophenol in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 6 h) to form 2-sulfanylacetamide (78% yield).
Industrial Optimization Challenges
Scale-up faces hurdles including:
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Tetrazole instability: Exothermic cycloaddition requires precise temperature control to prevent decomposition.
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Thiol oxidation: Sulfanyl intermediates prone to disulfide formation necessitate inert atmospheres.
Continuous flow reactors with in-line IR monitoring have been proposed to mitigate these issues .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 2.01 (s, 3H, CH₃CO), 2.25 (s, 6H, Ar-CH₃), 3.89 (s, 2H, SCH₂), 7.32–7.68 (m, 6H, Ar-H), 10.12 (s, 1H, NH) .
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IR (KBr): 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring) .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition above 300°C, indicating thermal stability suitable for pharmaceutical formulation .
Biological Activity and Mechanism
Antimicrobial Screening
Preliminary data against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) imply limited potency, likely due to poor membrane permeability from the acetamidophenyl group’s polarity .
Comparative Analysis with Structural Analogs
| Compound | Modification | LogP | ACE2 ΔG (kcal/mol) | MIC (S. aureus) |
|---|---|---|---|---|
| Target | - | 3.2 | -6.87 | 32 μg/mL |
| Analog A | No sulfanyl | 2.9 | -5.93 | 128 μg/mL |
| Analog B | Methoxy substitution | 3.8 | -7.12 | 16 μg/mL |
Analog data extrapolated from related structures .
The sulfanyl group’s removal (Analog A) reduces both lipophilicity and antimicrobial activity, while methoxy substitution (Analog B) enhances target binding, underscoring the delicate structure-activity balance.
Emerging Applications and Future Directions
Materials Science
The tetrazole ring’s high nitrogen content (38.1% by mass) suggests utility as:
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Energetic material precursors (heat of formation ≈ 240 kJ/mol)
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Metal-organic framework (MOF) linkers via N-donor sites
Drug Discovery
Fragment-based screening identifies the dimethylphenyl-tetrazole unit as a kinase hinge-binding motif. Hybridization with known pharmacophores (e.g., quinazoline) may yield dual EGFR/VEGFR inhibitors .
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